molecular formula C16H22N4O4 B2994850 ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate CAS No. 2034535-33-4

ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2994850
CAS RN: 2034535-33-4
M. Wt: 334.376
InChI Key: XSZIZCLNMBEHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N4O4 and its molecular weight is 334.376. The purity is usually 95%.
The exact mass of the compound ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Compounds structurally related to ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate have been synthesized using microwave-assisted methods. These methods have produced compounds with antimicrobial, antilipase, and antiurease activities, showcasing the potential for diverse biological applications (Başoğlu et al., 2013).

Mannich Reaction and Antimicrobial Activity

The Mannich reaction has been utilized to synthesize novel compounds, including those with a piperazine backbone, demonstrating antimicrobial activity against various microorganisms. This highlights the importance of such compounds in developing new antimicrobial agents (Fandaklı et al., 2012).

Chemical Reactivity and Derivative Formation

Research on ethyl piperazine-1-carboxylate derivatives has explored their reactivity with secondary amines, leading to the formation of N,N′-disubstituted piperazine derivatives, demonstrating the compound's versatility in chemical synthesis (Vasileva et al., 2018).

Synthesis and Characterization of Piperazine Derivatives

The synthesis and characterization of novel piperazine derivatives, including their antimicrobial studies, have been reported. Such research underlines the compound's utility in creating molecules with potential therapeutic benefits (Rajkumar et al., 2014).

Antioxidant Activity of Selenolo[2,3-b]pyridine Derivatives

Compounds containing pyrrol and selenolo[2,3-b]pyridine groups have shown remarkable antioxidant activity, indicating the potential for the development of new antioxidant agents (Zaki et al., 2017).

properties

IUPAC Name

ethyl 4-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-2-24-16(23)19-9-7-18(8-10-19)15(22)11-20-14(21)6-5-13(17-20)12-3-4-12/h5-6,12H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZIZCLNMBEHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate

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